molecular formula C2H2Br2N4 B13022046 4,5-Dibromo-1H-1,2,3-triazol-1-amine

4,5-Dibromo-1H-1,2,3-triazol-1-amine

Cat. No.: B13022046
M. Wt: 241.87 g/mol
InChI Key: YAOVCSBQMWRWIA-UHFFFAOYSA-N
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Description

4,5-Dibromo-1H-1,2,3-triazol-1-amine is a heterocyclic compound that features a triazole ring substituted with two bromine atoms at positions 4 and 5, and an amine group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dibromo-1H-1,2,3-triazol-1-amine can be synthesized through the bromination of 1H-1,2,3-triazole. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-1H-1,2,3-triazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiourea, and various amines. Conditions typically involve heating in a polar solvent.

    Coupling Reactions: Palladium or copper catalysts are often used, along with ligands and bases, under inert atmosphere conditions.

Major Products Formed

Scientific Research Applications

4,5-Dibromo-1H-1,2,3-triazol-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1H-1,2,3-triazol-1-amine depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary, but it often involves binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-1H-1,2,3-triazol-1-amine is unique due to the presence of bromine atoms, which can be further functionalized to create a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C2H2Br2N4

Molecular Weight

241.87 g/mol

IUPAC Name

4,5-dibromotriazol-1-amine

InChI

InChI=1S/C2H2Br2N4/c3-1-2(4)8(5)7-6-1/h5H2

InChI Key

YAOVCSBQMWRWIA-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N(N=N1)N)Br)Br

Origin of Product

United States

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